
tripotassium;oxido(oxo)borane;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tripotassium;oxido(oxo)borane;tetrahydrate: is a chemical compound with the formula KBO2·1.5H2O. It is a hydrated form of potassium metaborate, which is a borate salt. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: tripotassium;oxido(oxo)borane;tetrahydrate can be synthesized through the reaction of potassium hydroxide (KOH) with boric acid (H3BO3). The reaction typically occurs in an aqueous solution, and the product is then crystallized out of the solution. The general reaction is as follows:
KOH+H3BO3→KBO2+2H2O
The resulting potassium metaborate can then be hydrated to form the hydrate compound.
Industrial Production Methods: In industrial settings, potassium metaborate hydrate (3:4) is produced by reacting potassium carbonate (K2CO3) with boric acid in a controlled environment. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions: tripotassium;oxido(oxo)borane;tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form boric acid and potassium hydroxide.
Dehydration: Upon heating, it can lose water molecules to form anhydrous potassium metaborate.
Complex Formation: It can form complexes with various metal ions.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Dehydration: Heating the compound at elevated temperatures (above 100°C) leads to the loss of water molecules.
Complex Formation: Metal salts such as copper sulfate (CuSO4) can react with potassium metaborate to form metal-borate complexes.
Major Products Formed:
Hydrolysis: Boric acid (H3BO3) and potassium hydroxide (KOH).
Dehydration: Anhydrous potassium metaborate (KBO2).
Complex Formation: Metal-borate complexes, such as copper metaborate.
科学的研究の応用
Chemistry: tripotassium;oxido(oxo)borane;tetrahydrate is used as a reagent in various chemical reactions, including the synthesis of borate esters and other boron-containing compounds.
Biology: In biological research, it is used as a buffer solution in biochemical assays and experiments.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: In industrial applications, potassium metaborate hydrate (3:4) is used in the production of glass and ceramics, where it acts as a flux to lower the melting point of the raw materials.
作用機序
The mechanism by which potassium metaborate hydrate (3:4) exerts its effects is primarily through its ability to form borate complexes. These complexes can interact with various molecular targets, including enzymes and metal ions. The formation of these complexes can alter the activity of enzymes or the solubility of metal ions, leading to various chemical and biological effects.
類似化合物との比較
Sodium metaborate (NaBO2): Similar in structure but contains sodium instead of potassium.
Calcium metaborate (Ca(BO2)2): Contains calcium and has different solubility properties.
Lithium metaborate (LiBO2): Contains lithium and is used in different industrial applications.
Uniqueness: tripotassium;oxido(oxo)borane;tetrahydrate is unique due to its specific hydration state and the presence of potassium ions. This gives it distinct solubility and reactivity properties compared to other metaborates. Its ability to form stable complexes with various metal ions makes it particularly useful in industrial and research applications.
特性
IUPAC Name |
tripotassium;oxido(oxo)borane;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BO2.3K.4H2O/c3*2-1-3;;;;;;;/h;;;;;;4*1H2/q3*-1;3*+1;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKOHZOKMUWSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].B(=O)[O-].O.O.O.O.[K+].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3H8K3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015725 |
Source


|
| Record name | Potassium metaborate (KBO2) hydrate(3:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16481-66-6 |
Source


|
| Record name | Potassium metaborate (KBO2) hydrate(3:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
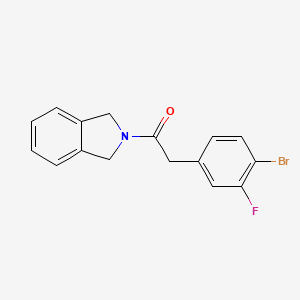
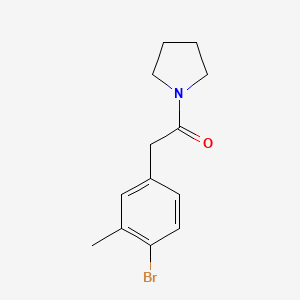
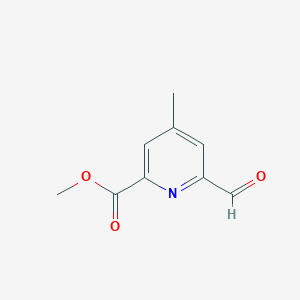
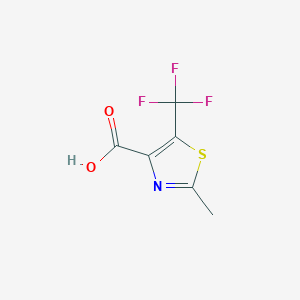
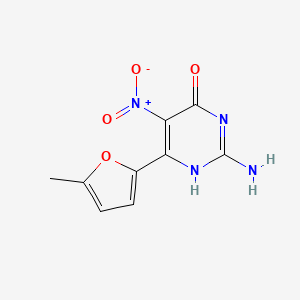
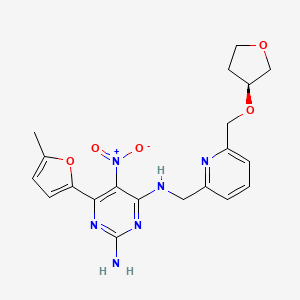
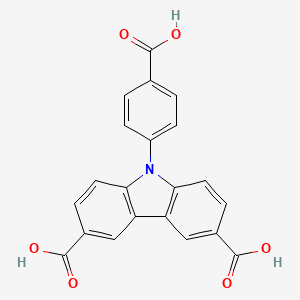
![tert-butyl 3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B8246510.png)
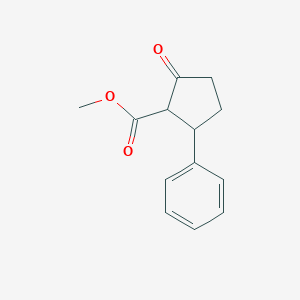
![1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B8246520.png)

![5,9b-difluoro-1-{[(fluoromethyl)sulfanyl]carbonyl}-10-hydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthren-1-yl 5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carboxylate](/img/structure/B8246541.png)


